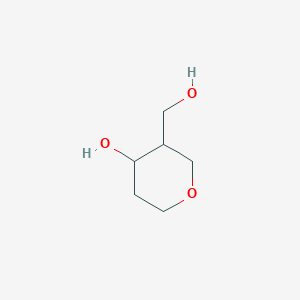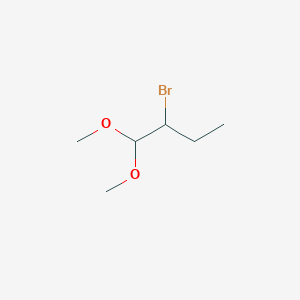
Butane, 2-bromo-1,1-dimethoxy-
Vue d'ensemble
Description
“Butane, 2-bromo-1,1-dimethoxy-” also known as “2-Bromo-1,1-dimethoxyethane” or “Bromoacetaldehyde dimethyl acetal” is an organic compound with the molecular formula C4H9BrO2 . It has a molecular weight of 169.02 . It is used in the synthesis of 2,3- O -acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid (CSA) .
Molecular Structure Analysis
The molecular structure of “Butane, 2-bromo-1,1-dimethoxy-” is represented by the linear formula BrCH2CH(OCH3)2 . The compound has a monoisotopic mass of 167.978592 Da .Physical And Chemical Properties Analysis
“Butane, 2-bromo-1,1-dimethoxy-” has a refractive index of n20/D 1.445 (lit.) and a density of 1.43 g/mL at 25 °C (lit.) . It has a boiling point of 148-150 °C (lit.) . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis Applications
One significant application of related compounds involves the synthesis of 2,3-dimethoxy-1,3-butadiene under low-temperature conditions using phase transfer catalysts. This process benefits from gentle reaction conditions, high yield, and straightforward operations, demonstrating the utility of similar compounds in the synthesis of complex organic molecules (Zhou Guang, 2006).
Separation Processes
In the context of separation processes, compounds structurally related to "Butane, 2-bromo-1,1-dimethoxy-" have been used for the separation of 2,3-butanediol from fermentation broth. This involves reactive-extraction and reactive-distillation techniques, highlighting the role of related compounds in efficient separation processes that achieve high purity and recovery rates of target products from complex mixtures (Yanjun Li et al., 2016).
Catalysis
The role of related compounds in catalysis is evidenced by the synthesis of novel derivatives of benzoxazole using bis-ionic liquid catalysts under solvent-free conditions. This methodology showcases the environmental benefits and efficiency of using such compounds in catalytic processes to synthesize important organic heterocycles with various applications (M. Nikpassand et al., 2015).
Hydroxylation and Functionalization
Furthermore, the stereospecific hydroxylation of butane by particulate methane monooxygenase from Methylococcus capsulatus (Bath) highlights a biochemical application. This study provides insights into enzyme-mediated hydroxylation processes, illustrating the potential of using related compounds in biotechnological applications to achieve selective functionalization of hydrocarbons (S. S. Yu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1,1-dimethoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-4-5(7)6(8-2)9-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJUWNGIXKTRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455387 | |
| Record name | 2-bromo-1,1-dimethoxy-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-dimethoxybutane | |
CAS RN |
868-36-0 | |
| Record name | 2-bromo-1,1-dimethoxy-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-dimethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B3057887.png)


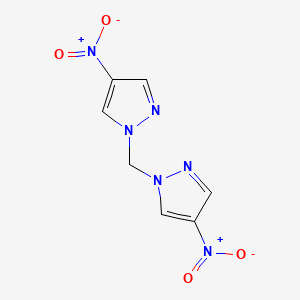
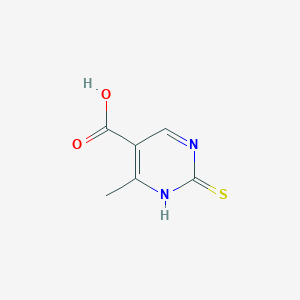
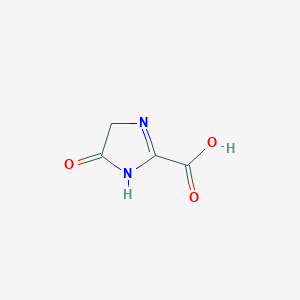
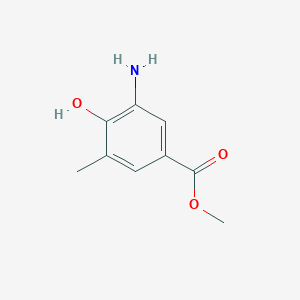
![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)
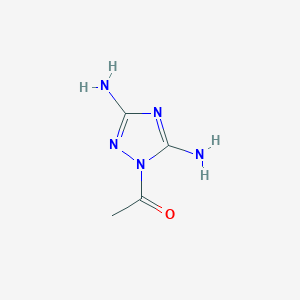

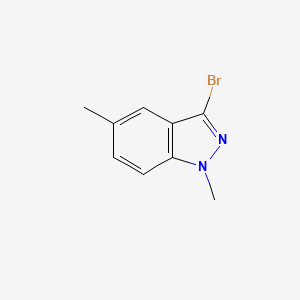

![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)
